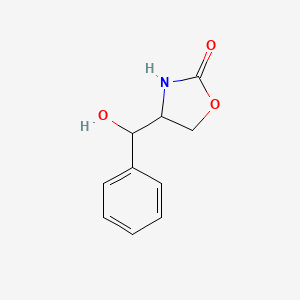

4-(alpha-Hydroxybenzyl)-oxazolidin-2-one

Description

4-(α-Hydroxybenzyl)-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a hydroxy-substituted benzyl group at the 4-position of the oxazolidinone ring. Its synthesis typically employs L-tyrosinol as a starting material, with triphosgene facilitating cyclization under microwave-assisted conditions to achieve yields up to 82% . This compound has demonstrated utility in solid-phase synthesis and as a precursor for chiral auxiliaries. The hydroxy group enhances hydrophilicity and enables hydrogen bonding, which is critical for applications in materials science and asymmetric catalysis.

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-[hydroxy(phenyl)methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO3/c12-9(7-4-2-1-3-5-7)8-6-14-10(13)11-8/h1-5,8-9,12H,6H2,(H,11,13) |

InChI Key |

NHYAJYRAUVMWNS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)O1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 4-(alpha-Hydroxybenzyl)-oxazolidin-2-one

The synthesis of this compound typically begins with L-tyrosinol, which undergoes cyclization to form the oxazolidinone ring. Various methodologies have been reported for this synthesis, yielding the compound in yields ranging from 23% to 82% depending on the reaction conditions and solvents used. For example, microwave-assisted synthesis has proven effective, allowing for rapid cyclization in toluene with high yields .

Synthesis Overview Table

| Methodology | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|

| Microwave-assisted cyclization | Toluene | 82 | 5 min |

| Triethylamine and triphosgene | THF | 23 | Varies |

| Solid-phase synthesis | Acetone | 41 | Varies |

This compound exhibits significant biological activities, particularly as a chiral auxiliary in asymmetric synthesis and as a potential antimicrobial agent.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones, including this compound, show promising antibacterial properties against Gram-positive bacteria. The mechanism involves inhibition of bacterial protein synthesis, making these compounds valuable in combating antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives in various applications:

- Antibacterial Studies : A study highlighted the compound's effectiveness against multiple resistant strains. For instance, modifications to the oxazolidinone structure improved its activity against resistant bacterial strains, demonstrating lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like linezolid .

- Chiral Auxiliary Applications : The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This application is crucial in pharmaceutical development where chirality can influence drug efficacy and safety .

Chemical Reactions Analysis

Asymmetric Alkylation Reactions

The compound serves as a chiral auxiliary in enolate alkylation, enabling stereocontrol at the α-position:

-

Procedure : Acylation of the oxazolidinone with acyl chlorides, followed by enolate formation (LiHMDS) and alkylation with alkyl halides .

-

Stereochemical Outcome : High enantioselectivity (90–98% ee) for products like α-alkylated carboxylic acids .

Critical Factors :

-

Excess base (>2.5 eq.) induces epimerization at the α-stereocenter .

-

Optimal temperatures ( −78°C to 0°C) minimize side reactions .

Syn-Selective Aldol Reactions

Boron enolates of N-acyl derivatives undergo syn-aldol additions with aldehydes:

-

Mechanism : Closed transition state with Zimmerman-Traxler chair model ensures syn-diastereoselectivity .

Example :

Heterocycle Construction

The compound participates in cycloadditions and cascade reactions:

-

Hetero-Diels-Alder Reactions : Forms bicyclic pyranyl compounds via diastereoselective [4+2] cycloaddition (DFT-confirmed concerted mechanism) .

-

Thiazolidine-2-thione Synthesis : Reacts with CS₂ under microwave irradiation (100°C, 40 W) to yield thiones in 93–99% yield .

| Product | Conditions | Yield | Diastereoselectivity | Source |

|---|---|---|---|---|

| Bicyclic pyranyl compound | Thermal, 80°C, 12 hr | 75% | 95% de | |

| Thiazolidine-2-thione | MW (CS₂, DMSO, 100°C) | 99% | N/A |

Mechanistic Insights

Comparison with Similar Compounds

Physicochemical and Functional Properties

- Hydrophilicity vs. Lipophilicity : The hydroxybenzyl group in 4-(α-Hydroxybenzyl)-oxazolidin-2-one increases water solubility compared to lipophilic analogues like 5-((4-Benzhydrylpiperazin-1-yl)methyl) derivatives (cLogP = 4.3) . This impacts bioavailability and metabolic stability.

- Chirality: Enantioselective synthesis routes (e.g., D-isoascorbic acid in 4-vinyl oxazolidin-2-one ) highlight the importance of stereochemistry in biological activity. The L-tyrosinol-derived target compound retains a defined chiral center critical for asymmetric synthesis .

- Reactivity : Chloroethyl oxazolidin-2-one, a cyclophosphamide metabolite, exhibits alkylating reactivity (t1/2 = 15 h ), whereas the hydroxybenzyl group in the target compound likely undergoes conjugation or oxidation, altering pharmacokinetics.

Metabolic and Pharmacokinetic Behavior

- Chloroethyl oxazolidin-2-one () is a major circulating metabolite of cyclophosphamide, with prolonged exposure (AUCPM/AUCCP = 0.45) contributing to antitumor effects . In contrast, the hydroxybenzyl derivative’s metabolic fate remains uncharacterized but likely involves Phase II conjugation pathways due to the polar hydroxy group.

Research Findings and Implications

- Synthetic Efficiency : Microwave-assisted synthesis of 4-(α-Hydroxybenzyl)-oxazolidin-2-one achieves higher yields (82%) compared to traditional methods (23–82% in THF/CH2Cl2) .

- Material Science: HBOA’s ferroelectricity (Pr = 0.2 µC/cm² ) suggests that hydroxy-substituted oxazolidinones are promising for organic electronics, though further studies on the target compound are needed.

- Biological Potential: While hydroxybenzyl derivatives lack direct evidence of antimicrobial or receptor-binding activity, their hydrogen-bonding capacity may enable novel interactions in drug design.

Preparation Methods

Solvent and Catalytic Optimization

Using toluene as the solvent with microwave irradiation (100 W, 135°C) reduces reaction time to 5 minutes, achieving an 82% yield. By contrast, traditional heating in tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) requires 4–6 hours but yields only 23–41%. The accelerated kinetics under microwave conditions are attributed to enhanced molecular agitation and thermal efficiency.

Stereochemical Control

The (S)-enantiomer is preferentially formed due to the chiral integrity of L-tyrosinol, which remains intact during cyclization. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the retention of configuration, with characteristic C=O stretches at 1749 cm⁻¹.

Borane-Mediated Reduction and Cyclization

A patent-pending method utilizes N-Boc-L-phenylglycine as the starting material, employing borane reagents for reduction followed by cyclization. This two-step process avoids hazardous reagents like lithium aluminum hydride, aligning with green chemistry principles.

Reduction Step

N-Boc-L-phenylglycine is reduced using borane-tetrahydrofuran (BH₃-THF) at 0–25°C, yielding N-Boc-L-phenylglycinol with >90% efficiency. The molar ratio of 1:2–4.5 (substrate to borane) ensures complete conversion without over-reduction byproducts.

Cyclization and Thionation

The intermediate undergoes cyclization with potassium tert-butoxide (KOt-Bu) in sulfolane, forming 4-benzyl-2-oxazolidinone. Subsequent thionation with sulfur powder and ammonium sulfide at 40–50°C converts the carbonyl to a thioketone, achieving 70% yield and >99% purity.

Microwave-Assisted Solid-Phase Synthesis

Solid-phase synthesis anchored to Merrifield-Cl or Wang resins enables recyclable chiral auxiliaries. The phenolic hydroxyl group of 4-(4-hydroxybenzyl)-oxazolidin-2-one is linked to the resin via nucleophilic displacement or Mitsunobu coupling.

Resin Functionalization

Attachment to Merrifield-Cl resin occurs in dimethylformamide (DMF) with sodium hydride (NaH), achieving 91–98% loading capacity. IR analysis confirms successful linkage through the disappearance of the resin’s chloride band.

Asymmetric Aldol Reactions

The resin-bound auxiliary facilitates Evans syn-aldol reactions with diastereomeric ratios >95:5. Post-reaction cleavage via hydrolysis or reduction yields enantiopure aldol adducts, demonstrating the auxiliary’s robustness across multiple cycles.

Comparative Analysis of Methodologies

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Triphosgene Cyclization | 23–82% | 5 min–6 hrs | Rapid under microwaves; high stereoselectivity | Requires toxic triphosgene |

| Borane Reduction | 70% | 6–8 hrs | Green reagents; industrial scalability | Multi-step protocol |

| Solid-Phase Synthesis | 82–95% | 7 days | Recyclable auxiliary; high diastereoselectivity | Complex resin handling |

Q & A

Q. What are the established synthetic routes for 4-(α-Hydroxybenzyl)-oxazolidin-2-one and its derivatives?

Methodological Answer:

- Chiral Auxiliary Synthesis : A common approach involves starting from L-tyrosinol to synthesize (S)-4-(4-hydroxybenzyl)oxazolidin-2-one via reductive amination and cyclization, achieving moderate yields (35–50%) .

- Allylic Amination : Iridium-catalyzed regiospecific allylic amination of tert-butoxycarbonyl (Boc)-protected precursors with allylamine generates α,β-unsaturated γ-amino esters, which cyclize to form oxazolidin-2-ones under controlled conditions (e.g., dry degassed CH₃CN, 24 h) .

- Solid-Phase Functionalization : (S)-4-(4-Hydroxybenzyl)oxazolidin-2-one can be anchored to Merrifield or Wang resins for combinatorial chemistry applications, enabling efficient separation of enantiomers .

Q. How are spectroscopic techniques and computational methods integrated to characterize oxazolidin-2-one derivatives?

Methodological Answer:

- Experimental vs. DFT Analysis : Vibrational (IR/Raman), electronic (UV-Vis), and NMR spectra of derivatives like (S)-4-(4-Amino-benzyl)-oxazolidin-2-one are compared with DFT/B3LYP/6-311++G(d,p) calculations to validate molecular geometry and electronic transitions. Discrepancies >5% in bond lengths or vibrational modes indicate potential crystal packing effects .

- X-Ray Crystallography : Fluorinated derivatives (e.g., 4-benzyl-5-(tridecafluorooctyl)-oxazolidin-2-one) are analyzed via X-ray diffraction to confirm stereochemistry and hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. How can stereochemical challenges in oxazolidin-2-one synthesis be systematically addressed?

Methodological Answer:

- Protection Group Strategy : Boc and Cbz groups often fail due to competing decomposition (e.g., cesium carbonate-mediated ring-opening of Boc-protected oxazolidin-2-ones leads to amino acid byproducts). Dibenzyl protection is preferred for nitrogen to avoid carbonyl-related side reactions .

- Chiral Pool Synthesis : Starting from enantiopure precursors (e.g., L-tyrosinol) ensures retention of configuration, while Pd/C hydrogenation of intermediates like (4S)-4-(2-silyloxyethyl)-5-aryl-oxazolidin-2-ones preserves stereospecificity during reduction .

Q. What mechanistic insights explain contradictory outcomes in oxazolidin-2-one ring-opening reactions?

Methodological Answer:

- Catalytic vs. Stoichiometric Conditions : Sub-stoichiometric Cs₂CO₃ (5 mol%) fails to open Boc-protected oxazolidin-2-ones, while 1 equivalent induces decomposition. This suggests a base-sensitive equilibrium between ring-opening and β-elimination pathways .

- Steric and Electronic Effects : Bulky substituents (e.g., 2,4,5-trifluorophenyl) hinder nucleophilic attack on the carbamate carbonyl, favoring rearrangement to fused oxazine-oxazole rings under acidic conditions .

Q. How do oxazolidin-2-one derivatives exhibit ferroelectric properties, and what methodologies confirm this?

Methodological Answer:

- Structural Phase Transitions : Derivatives like (E)-4-(4-(benzylideneamino)benzyl)oxazolidin-2-one (BOA) undergo order-disorder transitions upon heating, detected via second harmonic generation (SHG) and dielectric hysteresis loops. Polarization reversal is attributed to chiral oxazolidinone groups enabling dipole reorientation .

- X-Ray Temperature Studies : Variable-temperature crystallography of HBOA (hydroxy-substituted BOA) reveals unchanged crystal symmetry, confirming ferroelectricity arises from dynamic molecular disorder rather than static lattice changes .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in spectroscopic data for oxazolidin-2-one derivatives?

Methodological Answer:

- Solvent and Crystallization Effects : NMR signal splitting (e.g., diastereotopic protons in DMSO-d₆) may arise from restricted rotation or hydrogen bonding, necessitating solvent-switching experiments (e.g., CDCl₃ vs. DMSO) .

- DFT vs. Experimental IR/Raman : Deviations in calculated vs. observed vibrational modes (e.g., C=O stretch at 1750 cm⁻¹) may indicate intermolecular interactions in the solid state, resolved via matrix-isolation spectroscopy or solvent-dependent studies .

Safety and Handling

Q. What safety protocols are critical for handling oxazolidin-2-one derivatives in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Derivatives with hydrazinyl groups (e.g., 4-(4-hydrazinylbenzyl)oxazolidin-2-one) require inert atmosphere handling (N₂/Ar) to prevent explosive decomposition. Use spark-free equipment and avoid contact with oxidizing agents .

- Exposure Control : Air-sensitive compounds (e.g., tert-butyldimethylsilyl-protected intermediates) should be manipulated in gloveboxes, with PPE including nitrile gloves and FFP3 respirators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.